molecular formula C9H9NO4 B13355560 2-(5-Methoxy-2-nitrophenyl)acetaldehyde

2-(5-Methoxy-2-nitrophenyl)acetaldehyde

Cat. No.: B13355560
M. Wt: 195.17 g/mol
InChI Key: GROGAKRSSCCVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-2-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with an aldehyde functional group (-CHO) on the acetaldehyde chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-nitrophenyl)acetaldehyde typically involves the nitration of 5-methoxyacetophenone followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, while the oxidation step converts the methyl group to an aldehyde. Common reagents used in these reactions include nitric acid for nitration and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-nitrophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

    Oxidation: 2-(5-Methoxy-2-nitrophenyl)acetic acid.

    Reduction: 2-(5-Methoxy-2-aminophenyl)acetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Methoxy-2-nitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)acetaldehyde depends on its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-2-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(5-Methoxy-2-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.

    2-(5-Methoxyphenyl)acetaldehyde: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

2-(5-Methoxy-2-nitrophenyl)acetaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a nitro group and an aldehyde group allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO4/c1-14-8-2-3-9(10(12)13)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

GROGAKRSSCCVJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.